molecular formula C11H22O2 B073682 Hexyl valerate CAS No. 1117-59-5

Hexyl valerate

Cat. No.: B073682
CAS No.: 1117-59-5
M. Wt: 186.29 g/mol
InChI Key: YERFHJZYNMRVLO-UHFFFAOYSA-N
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Description

Hexyl valerate, also known as hexyl pentanoate, is an ester formed from hexanol and valeric acid. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The molecular formula of this compound is C11H22O2, and it has a molecular weight of 186.29 g/mol .

Preparation Methods

Hexyl valerate can be synthesized through the esterification reaction between hexanol and valeric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction is as follows:

Hexanol+Valeric AcidHexyl Valerate+Water\text{Hexanol} + \text{Valeric Acid} \rightarrow \text{this compound} + \text{Water} Hexanol+Valeric Acid→Hexyl Valerate+Water

In industrial settings, this compound can be produced using continuous esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .

Chemical Reactions Analysis

Hexyl valerate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and valeric acid.

    Oxidation: this compound can be oxidized to form hexanoic acid and valeric acid.

    Reduction: Reduction of this compound can yield hexanol and valeric acid.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are hexanol, valeric acid, and their derivatives .

Mechanism of Action

The mechanism of action of hexyl valerate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing hexanol and valeric acid. These metabolites can then interact with cellular components, affecting various biochemical pathways. This compound’s fruity odor is due to its ability to bind to olfactory receptors, triggering a sensory response .

Comparison with Similar Compounds

Hexyl valerate can be compared with other esters, such as:

This compound is unique due to its specific combination of hexanol and valeric acid, which gives it distinct olfactory properties and chemical behavior compared to other esters .

Properties

IUPAC Name

hexyl pentanoate
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InChI

InChI=1S/C11H22O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERFHJZYNMRVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H22O2
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DSSTOX Substance ID

DTXSID3061502
Record name Pentanoic acid, hexyl ester
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Molecular Weight

186.29 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Pentanoic acid, hexyl ester
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CAS No.

1117-59-5
Record name Hexyl valerate
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Record name n-Hexyl valerate
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Record name Hexyl valerate
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Record name Pentanoic acid, hexyl ester
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Record name Hexyl valerate
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Record name N-HEXYL VALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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